molecular formula C15H15F2N3 B6457277 2-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline CAS No. 2549039-09-8

2-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline

Katalognummer: B6457277
CAS-Nummer: 2549039-09-8
Molekulargewicht: 275.30 g/mol
InChI-Schlüssel: AXEWTYNAQBKHJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[6-(Difluoromethyl)-2-methylpyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound featuring a tetrahydroisoquinoline (THIQ) core fused with a pyrimidine ring substituted with a difluoromethyl (-CF₂H) and a methyl group. This structural hybrid combines the pharmacophoric features of THIQ derivatives—known for their neuroactive properties—and pyrimidine moieties, which are prevalent in antimicrobial and anticancer agents .

Eigenschaften

IUPAC Name

2-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2N3/c1-10-18-13(15(16)17)8-14(19-10)20-7-6-11-4-2-3-5-12(11)9-20/h2-5,8,15H,6-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXEWTYNAQBKHJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC3=CC=CC=C3C2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from commercially available precursors. One common approach involves the difluoromethylation of a pyrimidine derivative, followed by the construction of the tetrahydroisoquinoline ring. The difluoromethylation can be achieved using reagents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents under specific conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions would be carefully controlled to minimize by-products and maximize the efficiency of the difluoromethylation step .

Analyse Chemischer Reaktionen

Types of Reactions

2-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyrimidine or tetrahydroisoquinoline rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups .

Wissenschaftliche Forschungsanwendungen

2-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s uniqueness lies in its pyrimidine substitution pattern. Key analogs and their functional distinctions include:

Compound Name Substituents on THIQ Core Key Properties/Applications Reference
1-Methyl-THIQ (1MeTIQ) N-methyl Neurotoxicity linked to Parkinsonism
2-Phenyl-THIQ 2-phenyl Research chemical for receptor studies
6-(Trifluoromethyl)-THIQ 6-CF₃ High similarity to target compound
(S)-2-(6-Fluorobenzo[d]oxazol-2-yl)-THIQ Fluorinated benzoxazole Angiotensin II receptor antagonist
MPTP Pyridine derivative Dopaminergic neurotoxin
  • Difluoromethyl vs.
  • Pyrimidine vs. Benzoxazole: Unlike benzoxazole-containing THIQs (), the pyrimidine ring may confer antifungal or anticancer activity, as seen in pyrimidine-furanose derivatives .

Metabolic Stability

  • Hydroxylation : 1MeTIQ undergoes 4-hydroxylation (8.7% excretion) and N-methylation (0.7%) . The target compound’s pyrimidine substituent may sterically hinder hydroxylation, prolonging half-life.
  • Oxidation : Fluorinated groups resist oxidative metabolism, as seen in trifluoromethyl-THIQs (), suggesting similar stability for the difluoromethyl analog.

Biologische Aktivität

2-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline (CAS No. 2549039-09-8) is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound consists of a tetrahydroisoquinoline core substituted with a difluoromethyl group and a methylpyrimidine moiety. The molecular formula is C15H15F2N3 and it has a molecular weight of 275.30 g/mol.

Mechanisms of Biological Activity

The biological activity of 2-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways.
  • Receptor Interaction : It has the potential to interact with various receptors, influencing cellular signaling pathways.
  • Antimicrobial and Anticancer Properties : Preliminary studies suggest it may exhibit antimicrobial and anticancer activities.

In Vitro Studies

A study conducted on related compounds indicated that modifications in the tetrahydroisoquinoline structure could enhance biological activity against cancer cell lines. For instance, derivatives showed significant inhibition of protein arginine methyltransferase 5 (PRMT5), which is implicated in various cancers .

Case Studies

  • Antitumor Activity : A derivative of tetrahydroisoquinoline demonstrated potent anti-proliferative effects in MV4-11 leukemia cells with a GI50 value of 18 nM . This suggests that similar derivatives might offer therapeutic benefits in treating hematological malignancies.
  • Cytokine Production Inhibition : Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines such as TNFα and IL-6, indicating potential use in autoimmune diseases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Antitumor ActivityGI50 = 18 nM in MV4-11 cells
Cytokine InhibitionInhibition of TNFα production
Enzyme InhibitionPotential PRMT5 inhibitor

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.